Nifurtimox

描述

属性

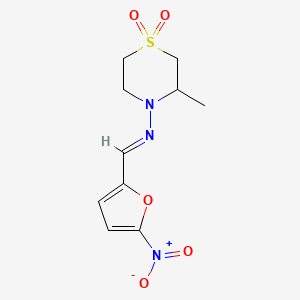

IUPAC Name |

(E)-N-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)-1-(5-nitrofuran-2-yl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O5S/c1-8-7-19(16,17)5-4-12(8)11-6-9-2-3-10(18-9)13(14)15/h2-3,6,8H,4-5,7H2,1H3/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFHIAQFJWUCFH-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CS(=O)(=O)CCN1N=CC2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CS(=O)(=O)CCN1/N=C/C2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

550.3±50.0 | |

| Record name | Nifurtimox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

23256-30-6, 39072-15-6, 39072-16-7 | |

| Record name | Nifurtimox [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nifurtimox, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039072156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nifurtimox, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039072167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nifurtimox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nifurtimox | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIFURTIMOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M84I3K7C2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

177-183 | |

| Record name | Nifurtimox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanistic Elucidation of Nifurtimox Antiprotozoal Action

Nitroreductase-Mediated Bioactivation Pathways in Parasitic Organisms

Nifurtimox, as a prodrug, requires enzymatic activation within the parasite to exert its cytotoxic effects. pnas.orgmdpi.com This activation is catalyzed by nitroreductases (NTRs), enzymes that reduce the nitro group of the this compound molecule. patsnap.comacs.org The type of nitroreductase involved dictates the subsequent metabolic fate and the nature of the toxic species generated. acs.orgnih.gov

Role of Type I (Oxygen-Insensitive) Nitroreductases in Activation

Type I nitroreductases are characterized by their oxygen-insensitive activity and typically contain FMN as a cofactor. pnas.orgnih.gov These enzymes catalyze a two-electron reduction of nitro compounds, leading to the formation of hydroxylamine (B1172632) derivatives. pnas.orgnih.gov In trypanosomatids, a bacterial-like type I nitroreductase (TcNTR-1 in T. cruzi and TbNTR in T. brucei) has been identified as playing a key role in the activation of this compound. pnas.orgmdpi.comnih.govoup.com Research indicates a strong correlation between the expression levels of this enzyme and parasite susceptibility to this compound; reduced levels confer resistance, while overexpression leads to hypersensitivity. pnas.orgnih.govoup.com This suggests that the type I nitroreductase is critical for the bioactivation of this compound in these parasites. pnas.orgnih.gov

Contribution of Type II (Oxygen-Sensitive) Nitroreductases

In contrast to Type I enzymes, Type II nitroreductases are oxygen-sensitive and typically contain FMN or FAD. pnas.orgnih.gov They catalyze a one-electron reduction of nitro compounds, resulting in the formation of nitro anion radicals. pnas.orgnih.gov In the presence of oxygen, these radicals can undergo futile cycling, regenerating the parent compound and producing superoxide (B77818) anions. acs.orgpnas.orgnih.gov While Type II nitroreductases are ubiquitous and present in both mammalian cells and trypanosomes, their contribution to the selective toxicity of this compound against parasites is less pronounced compared to the parasite-specific Type I nitroreductase. acs.orgnih.gov However, studies suggest that Type II activity can also contribute to the generation of reactive oxygen species upon this compound metabolism, particularly in aerobic environments. acs.orgnih.gov

Formation of Reactive Metabolites and Nitrile Derivatives

The reductive activation of this compound by nitroreductases leads to the formation of various reactive metabolites. clinicaltrialsarena.compatsnap.comnih.govdrugs.com A significant pathway involves the two-electron reduction by Type I nitroreductases, which can ultimately yield unstable intermediates that decompose into cytotoxic products. acs.orgmdpi.comnih.gov Research has specifically identified the formation of an unsaturated open-chain nitrile derivative as a key cytotoxic metabolite generated through the action of trypanosomal Type I nitroreductases on this compound. nih.govacs.orgmdpi.comnih.gov This nitrile metabolite has demonstrated toxicity to trypanosomes at concentrations comparable to the parent drug, suggesting it plays a significant role in the antiparasitic activity. nih.govnih.gov Other reactive intermediates, such as nitrenium ions, which can cause DNA strand breaks, have also been implicated in the mechanism of action downstream of Type I nitroreductase activation. acs.org

Parasitic Cellular and Molecular Targets of this compound

The toxic metabolites generated from this compound bioactivation exert their effects through various mechanisms, primarily by disrupting essential cellular processes and structures within the parasite.

Induction of Oxidative Stress and Redox Imbalance

One of the major consequences of this compound metabolism, particularly through pathways involving one-electron reduction or futile cycling, is the induction of oxidative stress. nih.govacs.orgpnas.orgnih.govnih.gov This occurs due to the excessive generation of reactive oxygen species (ROS) and other reactive intermediates, overwhelming the parasite's antioxidant defense systems. patsnap.comnih.gov The resulting redox imbalance disrupts cellular homeostasis and leads to damage of crucial biomolecules. patsnap.comnih.gov

The metabolism of this compound by nitroreductases, particularly Type II enzymes or through futile cycling involving Type I enzymes in the presence of oxygen, can lead to the generation of nitro anion radicals. nih.govnih.govdrugs.comacs.orgpnas.orgnih.govnih.govelsevier.es These radicals can then react with oxygen to produce superoxide anions (O₂⁻•) and other reactive oxygen species, such as hydrogen peroxide (H₂O₂). patsnap.comnih.govspandidos-publications.comresearchgate.net The accumulation of these ROS and nitro anion radicals inflicts oxidative damage on parasite cellular components, including DNA, lipids, and proteins, contributing significantly to parasite death. patsnap.comnih.govnih.govresearchgate.net

Research findings highlight the increase in intracellular reactive oxygen species in parasite cells exposed to this compound. For example, studies in neuroblastoma cells (used as a model in some research) demonstrated a dose-dependent increase in ROS production upon this compound treatment. nih.gov While this specific study was not in parasites, it illustrates the potential for this compound to induce ROS. Furthermore, the generation of superoxide anions and nitro anion radicals in this compound-treated parasite extracts has been reported, supporting the role of oxidative stress in its mechanism. nih.govresearchgate.net

Table 1: Summary of this compound Bioactivation Pathways and Resulting Species

| Pathway | Nitroreductase Type | Oxygen Dependence | Key Initial Product | Subsequent Reactive Species / Metabolites | Primary Outcome |

| Reductive Activation (Two-electron) | Type I | Oxygen-insensitive | Hydroxylamine derivative | Unsaturated open-chain nitriles, Nitrenium ions | Formation of cytotoxic metabolites, DNA damage |

| Reductive Activation (One-electron) | Type II | Oxygen-sensitive | Nitro anion radical | Superoxide anions, Hydrogen peroxide, other ROS, Futile cycling | Oxidative stress, Damage to biomolecules, DNA damage |

Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Levels in a Model System

| Cell Line (Model) | This compound Concentration | Fold Increase in DCF Fluorescence (Indicator of ROS) | Citation |

| SY5Y | 20 µg/mL | 10.5 | nih.gov |

| SMS KCNR | 20 µg/mL | 1.5 | nih.gov |

| CHLA-90 | 20 µg/mL | 2.0 | nih.gov |

| LAN2 | 20 µg/mL | 2.0 | nih.gov |

Perturbation of Thiol Homeostasis and Antioxidant Defense Systems

This compound-induced reactive oxygen species (ROS) and other cytotoxic intermediates contribute to oxidative stress within the parasite, overwhelming its antioxidant defenses. patsnap.compatsnap.commdpi.com While the direct link between this compound treatment and the production of reactive oxidant species has been debated, a significant reduction in the level of parasitic low-molecular-weight thiols has been observed after this compound treatment. nih.gov

Parasites like Trypanosoma cruzi and Leishmania species possess unique antioxidant defense systems, which differ from those in mammalian cells. pnas.orgnih.gov These systems rely heavily on trypanothione (B104310), a unique thiol conjugate, and the enzyme trypanothione reductase to maintain redox balance. patsnap.comnih.govpediatriconcall.comfrontiersin.org this compound-induced oxidative damage can impair the function of critical enzymes like trypanothione reductase, further disrupting the parasite's redox balance and contributing to cell death. patsnap.compediatriconcall.com

Studies have shown that while this compound treatment can increase the content of mitochondrial peroxiredoxin (MPX) in T. cruzi, suggesting a protective response, the generation of mitochondrial reactive species and the redox status of low molecular weight thiols were not significantly affected by this compound treatment in one study, indicating the absence of oxidative stress under that specific condition. frontiersin.orgnih.gov However, increased holdase activity of MPX was observed, suggesting a protective role against protein misfolding induced by this compound. frontiersin.orgnih.gov

DNA Damage and Compromise of Genomic Integrity

Upon reductive activation, this compound can lead to the formation of nitro radicals and other reactive intermediates that interact with nucleic acids, causing DNA damage and disrupting vital genetic processes in the parasite. patsnap.commdpi.comacs.orgmedicinenet.com This DNA damage is a significant factor in the cytotoxic effects of the drug. patsnap.commdpi.commedicinenet.com The action of T. cruzi nitroreductase can lead to the production of nitrenium ions, which are known to promote DNA strand breaks. acs.org

Disruption of Mitochondrial Function and Energy Metabolism

This compound-induced ROS can damage mitochondrial DNA, proteins, and membranes within the parasite. patsnap.com This damage can lead to a loss of mitochondrial membrane potential and impaired ATP synthesis, resulting in an energy deficit and metabolic dysfunction that is fatal to the parasite. patsnap.com While oxidative stress has been proposed as a mechanism affecting mitochondrial function, some studies suggest that the impact of this compound on energy and nucleic acid metabolism might be less effective in cells with reduced growth rates. plos.org Alterations in mitochondrial membrane potential have been observed in parasites treated with related compounds and in parasites overexpressing certain enzymes involved in the response to oxidative stress. nih.govroyalsocietypublishing.org

Inhibition of Parasite Dehydrogenase Activity

Inhibition of parasite dehydrogenase activity is another proposed mode of action for this compound. drugbank.commedicinenet.com Studies have reported that this compound and other benzofuran (B130515) derivatives can reduce parasite dehydrogenase activity. drugbank.com Specifically, this compound has been shown to affect the enzyme activity of lactate (B86563) dehydrogenase (LDH) in laboratory settings, leading to a significant decrease in LDH activity in neuroblastoma cell lines. medchemexpress.comtargetmol.com While this effect has been observed in vitro and in the context of cancer research, its precise contribution to the antiprotozoal mechanism in trypanosomes warrants further research. drugbank.com

Mechanisms of Enzyme Inactivation within Parasitic Cells

This compound-induced oxidative stress can impair the function of critical enzymes within the parasite. patsnap.com Trypanothione reductase, a key enzyme in the parasite's thiol-redox metabolism, is particularly susceptible to inactivation by oxidative damage. patsnap.compediatriconcall.com The inhibition of this enzyme disrupts the redox balance, exacerbating oxidative stress. patsnap.com Additionally, the reactive metabolites produced from this compound can react non-specifically with a range of cellular components, potentially leading to the inactivation of various enzymes essential for parasite survival. acs.org

Differential Selectivity Mechanisms between Parasitic and Mammalian Cells

The selectivity of this compound for parasites over human cells is partly attributed to differences in metabolic pathways and antioxidant defenses. patsnap.comnih.gov Parasites, particularly Trypanosoma cruzi, rely heavily on specific nitroreductase enzymes for the activation of this compound, enzymes that are either absent or present at much lower levels in human cells. patsnap.comnih.govacs.org This differential expression of nitroreductases leads to the preferential formation of toxic metabolites within the parasite. patsnap.comnih.govacs.org

Furthermore, the antioxidant systems of trypanosomatids are less robust compared to those of human cells, rendering the parasites more vulnerable to the oxidative damage induced by this compound's reactive metabolites. patsnap.compnas.org While human cells possess robust defenses like catalase, glutathione (B108866), peroxidases, and superoxide dismutase to neutralize ROS, parasites have a distinct trypanothione-dependent system. wikipedia.orgnih.gov The less effective antioxidant capacity in parasites contributes to the accumulation of cytotoxic levels of hydrogen peroxide and other radicals, leading to parasite death while sparing host cells to a greater extent. wikipedia.org

Preclinical Research on Nifurtimox Efficacy

Efficacy Studies in Trypanosoma cruzi Infection Models

Research into the effectiveness of Nifurtimox against Trypanosoma cruzi has included both in vitro assessments across different parasite stages and in vivo studies utilizing animal models of Chagas disease.

In Vitro Antiparasitic Activity Assessments Across Parasite Stages

In vitro studies have demonstrated this compound's activity against various life stages of Trypanosoma cruzi, including epimastigotes, trypomastigotes, and amastigotes. This compound has shown inhibitory effects on the proliferation and survival of these parasite forms. For instance, studies have reported IC50 values for this compound against epimastigotes and trypomastigotes. plos.org Research indicates activity against intracellular amastigotes as well, with reported IC50 values. nih.govredalyc.org One study found that this compound had IC50 values ranging from 2.25 ± 0.34 to 5.05 ± 1.70 µM against T. cruzi epimastigotes and 0.082 ± 0.01 to 0.63 ± 0.13 µM against intracellular amastigotes across different strains. redalyc.org Another investigation showed that this compound inhibited parasite proliferation and/or survival across epimastigote, trypomastigote, and amastigote stages with average IC50 values of 2.46 ± 2.25 µM, 3.60 ± 2.67 µM, and 2.62 ± 1.22 µM, respectively. nih.gov Parasites belonging to the TcI discrete typing unit were found to be less susceptible to this compound-mediated growth inhibition compared to those from TcII and TcV. nih.gov

Here is a summary of some in vitro IC50 values for this compound against T. cruzi stages:

| Parasite Stage | IC50 Range (µM) | Source |

| Epimastigotes | 2.25 - 5.05 ± 1.70 | |

| Intracellular Amastigotes | 0.082 - 0.63 ± 0.13 | redalyc.org |

| Epimastigotes | 2.46 ± 2.25 | nih.gov |

| Trypomastigotes | 3.60 ± 2.67 | nih.gov |

| Amastigotes | 2.62 ± 1.22 | nih.gov |

In Vivo Efficacy Studies in Animal Models of Chagas Disease

In vivo studies using animal models, primarily mice and rats, have evaluated the efficacy of this compound in treating Chagas disease. Research has indicated this compound's effectiveness during both the acute and chronic phases of T. cruzi infection in these models. nih.gov Studies in mouse models of acute Chagas disease have shown that this compound treatment can prevent mortality and reduce parasitemia. mdpi.comscielo.br For example, treatments with this compound successfully prevented mortality in infected animals, which otherwise showed 100% mortality in untreated groups. mdpi.com this compound has been observed to reduce blood parasitemia and amastigote nests in infected mice. nih.gov In one study, oral treatment with this compound at 50 mg/kg for 20 days resulted in parasitemia reactivation after a certain period, while longer treatment or different formulations showed reduced or no reactivation. mdpi.com A comprehensive study in a murine model of acute Chagas disease demonstrated that this compound at 40 mg/kg had a therapeutic effect, leading to high survival rates (84-92%) and elimination of parasitemia and heart tissue amastigotes. scielo.br Even at a subtherapeutic dose of 10 mg/kg, this compound showed some effect, although amastigotes, inflammation, and fibrosis persisted in heart tissue. scielo.br Studies have also investigated the efficacy of individual this compound enantiomers in a murine model of acute Chagas disease, finding no significant difference in efficacy compared to the racemic mixture. nih.govdndi.org

Efficacy Studies in Trypanosoma brucei Infection Models

This compound has also been investigated for its activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT).

In Vitro Activity against T. brucei Subspecies

In vitro studies have assessed the activity of this compound against different subspecies of Trypanosoma brucei, including T. brucei gambiense and T. brucei rhodesiense. This compound has shown activity against bloodstream forms of these parasites. researchgate.net Reported in vitro IC50 values for this compound against T. brucei vary across studies and subspecies. One study reported an in vitro IC50 value of 5.6 μM against T. brucei and 1.5 μM against T. brucei rhodesiense. nih.gov Another study using a standard alamar blue assay reported an IC50 of 4 µM for this compound against bloodstream form T. brucei. plos.org this compound is a nitrofuran that is activated by an unusual nitroreductase in T. brucei, forming a toxic reactive nitrile. tandfonline.com Increased expression of this enzyme has been shown to make T. brucei brucei more sensitive to this compound and related compounds. mdpi.com

Here are some reported in vitro IC50 values for this compound against T. brucei subspecies:

| Parasite Subspecies | IC50 (µM) | Source |

| Trypanosoma brucei | 5.6 | nih.gov |

| Trypanosoma brucei | 4 | plos.org |

| Trypanosoma brucei rhodesiense | 1.5 | nih.gov |

In Vivo Efficacy in Animal Models of Human African Trypanosomiasis

Preclinical in vivo studies have evaluated this compound's efficacy in animal models of Human African Trypanosomiasis (HAT). This compound has demonstrated efficacy in models of second-stage HAT, which involves central nervous system (CNS) involvement. researchgate.nettandfonline.com Its ability to cross the blood-brain barrier makes it relevant for treating this stage of the disease. asm.org this compound has been investigated in combination therapy regimens in animal models, particularly with Eflornithine (B1671129), reflecting its use in the this compound-Eflornithine Combination Therapy (NECT) for second-stage T. brucei gambiense HAT. plos.orgtandfonline.com While this compound has shown promise in these models, some studies on its use as monotherapy in animal models in the past showed limited efficacy. tandfonline.commsf.org

Exploratory Research into Novel Therapeutic Applications

Beyond its established use for trypanosomiasis, exploratory research has investigated novel therapeutic applications for this compound, particularly in the field of oncology. This compound has been explored as a potential treatment for various cancers, with a notable focus on neuroblastoma. mdpi.comgoogle.com Preclinical studies have investigated this compound's effects on neuroblastoma cells in vitro and in vivo. mdpi.com In vitro studies have shown that this compound can reduce cell viability, induce apoptosis, and cause cell cycle arrest in neuroblastoma cell lines. It has also been suggested that this compound may influence lactate (B86563) dehydrogenase (LDH) enzyme activity in neuroblastoma cells. In vivo preclinical studies have indicated that this compound can slow tumor growth in neuroblastoma models and may enhance the therapeutic efficacy of radiation in medulloblastoma models by inducing reactive oxygen species (ROS). mdpi.comaacrjournals.org Research suggests this compound inhibits neuroblastoma cell growth, potentially via the inhibition of ROS production. mdpi.com this compound has also been investigated for its potential to inhibit angiogenesis and for its activity against other types of cancer in preclinical settings. mdpi.comgoogle.com

Antineoplastic Activity in Neural Tumor Cell Lines

Preclinical studies have indicated that this compound demonstrates effectiveness against neural tumor cells, including neuroblastoma and medulloblastoma cell lines, both in vitro and in vivo. nih.gov Research has shown that this compound treatment can inhibit the growth of these cells. nih.gov

In vitro studies using a panel of human neural tumor cell lines have assessed their sensitivity to varying concentrations of this compound. nih.govresearchgate.net Using MTT assays to determine cell viability, IC50 values for these cell lines ranged from approximately 20 to 210 μM. nih.govresearchgate.net This range of IC50 values suggests that neural tumor cells exhibit sensitivity to this compound. researchgate.net For instance, NGP and U373 tumor cells were among the most sensitive cell lines tested, while SK-N-BE(2) and Daoy cells were among the least sensitive. researchgate.net Most tested neuroblastoma and central nervous system (CNS) tumor cell lines showed IC50 values below 100 μM. researchgate.net

This compound treatment has also been shown to induce apoptosis in neural tumor cells and inhibit ERK phosphorylation. nih.govnih.gov

Synergistic Effects with Chemotherapeutic Agents in Oncology Preclinical Models

Investigations have explored the potential for synergistic effects when this compound is combined with other therapeutic agents in preclinical oncology models. One area of research has focused on the combination of this compound with buthionine sulfoximine (B86345) (BSO), an inhibitor of γ-glutamylcysteine synthetase, an enzyme involved in glutathione (B108866) synthesis. nih.govnih.gov Studies have demonstrated that the combination of this compound and BSO exhibits significant synergistic efficacy in various neural tumor cell lines tested. nih.govnih.gov This synergistic effect suggests that combining this compound with agents that modulate glutathione levels could be a promising therapeutic strategy for neural tumors. nih.govnih.gov

Furthermore, preclinical studies have investigated the combination of this compound with radiation therapy in medulloblastoma cell lines. aacrjournals.orgaacrjournals.orgresearchgate.net Results indicate that the combination treatment significantly inhibits medulloblastoma cell growth compared to either this compound or radiation alone. aacrjournals.orgaacrjournals.orgresearchgate.net This enhanced anti-proliferative effect was accompanied by the activation of apoptotic cell death. aacrjournals.orgaacrjournals.org

Another study explored the synergistic effects of this compound in combination with tetrathiomolybdate (B108656) (TM) on medulloblastoma cells. spandidos-publications.com The findings suggested that this compound and TM work synergistically to increase cellular levels of ROS and subsequent cell death in in vitro medulloblastoma cell lines. spandidos-publications.com

Research on Reactive Oxygen Species Induction in Cancer Therapy

Research has highlighted the role of reactive oxygen species (ROS) induction as a mechanism underlying the potential antineoplastic activity of this compound. This compound is a nitroheterocyclic compound that undergoes cellular reduction, leading to the generation of nitro anion free radicals, hydrogen peroxide, and superoxide (B77818) free radicals. nih.govspandidos-publications.com These processes result in the generation of intracellular ROS. nih.govspandidos-publications.com

Induction of ROS can lead to cellular damage and death, and perturb the antioxidant defense system, making it a potential strategy in cancer therapy. aacrjournals.orgresearchgate.net this compound has been shown to induce ROS in preclinical models for neuroblastoma and medulloblastoma. aacrjournals.orgaacrjournals.orgresearchgate.netspandidos-publications.comresearchgate.net In neuroblastoma preclinical models, this compound has been shown to induce apoptosis via the induction of ROS, particularly in the presence of catecholamines. nih.gov Studies have demonstrated a dose-dependent increase in ROS production in neuroblastoma cell lines following treatment with this compound. researchgate.net

In medulloblastoma cells, the combination of this compound and radiation treatment led to an observed increase in ROS, which correlated with the inhibition of cell growth. aacrjournals.orgresearchgate.net Similarly, the synergistic effect observed with tetrathiomolybdate in medulloblastoma cells was linked to increased cellular levels of ROS. spandidos-publications.com

While the exact mechanisms underlying this compound's efficacy in tumor cells, especially in the absence of catecholamines, are not fully understood, the induction of ROS appears to be a significant factor in its preclinical antineoplastic activity. nih.gov

Preclinical Data on this compound Activity in Neural Tumor Cell Lines

| Cell Line Type | Sensitivity to this compound (IC50 Range) | Observed Effects |

| Neural Tumor | Approximately 20 to 210 μM nih.govresearchgate.net | Growth inhibition, Apoptosis induction, Inhibition of ERK phosphorylation nih.govnih.gov |

| Neuroblastoma | Mostly < 100 μM researchgate.net | ROS production, Cytotoxicity, Apoptosis spandidos-publications.comresearchgate.net |

| Medulloblastoma | Mostly < 100 μM researchgate.net | Growth inhibition, Apoptosis induction (especially with combination therapy) aacrjournals.orgaacrjournals.orgresearchgate.net |

Synergistic Effects of this compound in Preclinical Models

| Combination Partner | Tumor Model | Observed Synergistic Effect |

| Buthionine Sulfoximine (BSO) | Neural Tumor Cell Lines | Significant synergistic efficacy in cell viability reduction nih.govnih.gov |

| Radiation Therapy | Medulloblastoma | Enhanced cell growth inhibition and apoptosis induction aacrjournals.orgaacrjournals.orgresearchgate.net |

| Tetrathiomolybdate (TM) | Medulloblastoma | Increased ROS levels and cell death spandidos-publications.com |

Clinical Research and Therapeutic Outcomes

Clinical Trials in Chagas Disease

Nifurtimox is a recommended treatment for Chagas disease. plos.orgasm.orgnih.gov

Efficacy in Acute and Chronic Phases of Infection

This compound is considered very effective for acute and recent Trypanosoma cruzi infection. elsevier.es In the acute phase, including congenitally transmitted infections, high cure rates have been reported, and serologic tests tend to become negative relatively quickly after treatment. frontiersin.org However, its efficacy declines in people with chronic infection, particularly those older than 18 years of age. elsevier.es In cases of visceral involvement in chronic Chagas disease, parasiticidal treatment is considered to be of little or no value. elsevier.es

A 60-day this compound regimen resulted in a serological response (seronegative conversion or seroreduction) in 32.9% of treated patients, demonstrating superiority compared to a historical placebo group. plos.orgnih.gov The efficacy of a 30-day regimen was not demonstrated in a per-protocol analysis, with a corresponding response rate of 18.9%. plos.orgnih.gov Seronegative conversion rates at the end of a study were 7.11% for the 60-day regimen and 6.12% for the 30-day regimen. plos.orgnih.gov

Research on Pediatric Patient Cohorts and Age-Adjusted Formulations

A prolonged follow-up phase of the CHICO trial (CHICO SECURE) evaluated seronegative conversion over 4 years in pediatric patients. asm.orgnih.gov Seronegative conversion was achieved in 8.12% of patients in the 60-day regimen and 8.16% in the 30-day regimen over the 4-year follow-up. asm.orgnih.gov Children younger than 2 years at baseline were more likely to achieve seronegative conversion. asm.orgnih.gov

Studies have shown that younger patients tend to have a higher rate of seroconversion after treatment. asm.org In one study, 75% of children treated at ≤4 years old became seronegative, compared to 43% when treated at ≥9 years old. tandfonline.com

Biomarkers of Treatment Response and Serological Conversion Studies

Determining the success of antitrypanosomal therapy for Chagas disease, particularly in the chronic phase, is challenging because seropositivity can persist for a long time after successful treatment. frontiersin.org Seroconversion to negative, measured by two or more conventional serologic tests, is the currently accepted measure of efficacy. frontiersin.org Published rates of seronegative conversion using conventional serological tests range from 5% after 5 to 10 years to 45% after more than 20 years. plos.orgnih.gov A continuous decrease in antibody titers precedes complete serological reversion and indicates an evolution toward a cure. frontiersin.org

Research is ongoing to identify alternative biomarkers that correlate with disease progression or treatment response. plos.orgnih.gov Antibodies to the T. cruzi protein F29 have shown promise, disappearing earlier than those measured by conventional serology in children treated with this compound. plos.orgnih.govnih.gov An ELISA test based on the F29 protein has demonstrated serological response to this compound treatment in children and is considered a potential early marker of response. nih.gov Studies have shown that seroconversion was detected significantly earlier using the ELISA-F29 test compared to conventional serology. scielo.br Regression in antibody levels against different recombinant molecules has also been used to detect early markers of treatment effectiveness. scielo.br

Despite research into various biomarkers, none have yet received the regulatory approval or commercial interest required for integration into the standard diagnostic process. nih.gov

Quantitative Parasitemia Monitoring in Clinical Settings

Quantitative Polymerase Chain Reaction (qPCR) is considered a preferable alternative for determining parasitic load after treatment. nih.gov In clinical trials, the proportion of patients with positive qPCR for T. cruzi DNA has been shown to decrease substantially after this compound treatment. plos.orgplos.orgnih.gov In the CHICO study, the frequency of positive qPCR decreased from 53.4% at baseline to 1.4% after 60 days of treatment, and from 51.4% to 4.5% after 30 days. plos.orgnih.gov In a study in Colombia, the proportion of patients with positive qPCR decreased from 88.4% pre-treatment to 12.1% after 30 months of follow-up. plos.org At annual follow-up visits in the CHICO SECURE study, over 90% of evaluable patients had persistently negative qPCR results for T. cruzi DNA. asm.orgnih.gov

Quantitative PCR is a useful tool for monitoring parasitemia during and after treatment and for the early detection of relapses, particularly in immunosuppressed individuals. nih.gov

Clinical Trials in Human African Trypanosomiasis (HAT)

This compound has shown some efficacy against second-stage HAT caused by Trypanosoma brucei gambiense. dndi.org

Efficacy in Second-Stage Trypanosoma brucei gambiense Infection

This compound is used in combination with eflornithine (B1671129) in this compound-Eflornithine Combination Therapy (NECT) for the treatment of second-stage Trypanosoma brucei gambiense infection. dndi.orgwikipedia.orgnih.govdndi.orgresearchgate.netoup.com NECT was added to the WHO's Essential Medicines List in 2009 after demonstrating non-inferior efficacy compared to eflornithine monotherapy. dndi.orgnih.gov

A multicenter, randomized, phase III non-inferiority trial compared NECT to eflornithine for second-stage HAT. dndi.orgresearchgate.netoup.com The study enrolled 103 patients with second-stage disease. researchgate.netoup.com Cure rates were high in both arms: 94.1% for the eflornithine group and 96.2% for the NECT group at 18 months. researchgate.netoup.com Another phase IIIb study of NECT in the Democratic Republic of Congo reported a clinical cure rate of 94.1% at 24 months after treatment. nih.gov This cure rate was comparable across all analyzed subpopulations. nih.gov

Table 1: Serological Response to this compound in Pediatric Chagas Disease (CHICO Study) plos.orgnih.gov

| Treatment Regimen | Serological Response Rate (12 months) | 95% Confidence Interval |

| 60-day this compound | 32.9% | 26.4%, 39.3% |

| 30-day this compound | 18.9% | 11.2%, 26.7% |

| Historical Placebo | - | Upper 95% CI: 16% |

Table 2: Seronegative Conversion in Pediatric Chagas Disease (CHICO SECURE Study) asm.orgnih.gov

| Treatment Regimen | Seronegative Conversion Rate (4 years) | Incidence Rate per 100 patients/year | 95% Confidence Interval (Incidence Rate) |

| 60-day this compound | 8.12% | 2.12 | 1.21 to 3.45 |

| 30-day this compound | 8.16% | 2.11 | 0.91 to 4.16 |

Table 3: Efficacy of NECT in Second-Stage T. b. gambiense HAT researchgate.netoup.com

| Treatment Regimen | Cure Rate (18 months) |

| Eflornithine | 94.1% (48 of 51 patients) |

| NECT | 96.2% (50 of 52 patients) |

Evaluation of this compound-Eflornithine Combination Therapy (NECT)

This compound-Eflornithine Combination Therapy (NECT) has been evaluated as a treatment for second-stage Human African Trypanosomiasis (HAT), also known as sleeping sickness, caused by Trypanosoma brucei gambiense. Historically, treatment options for this stage of the disease were limited and often associated with significant toxicity, such as melarsoprol. dndi.orgnih.gov

Pivotal clinical trials have demonstrated that NECT is a safe and effective alternative. A multicentre, randomised, phase III non-inferiority trial conducted in the Republic of the Congo and the Democratic Republic of the Congo compared NECT to the standard eflornithine regimen. nih.gov The study found that NECT was non-inferior to eflornithine monotherapy in terms of efficacy. In the intention-to-treat (ITT) population, the cure rate at 18 months was 91.6% for eflornithine and 96.5% for NECT. nih.gov In the per-protocol (PP) population, the cure rates were 91.7% for eflornithine and 97.7% for NECT. nih.gov

Another multi-centre randomised, open-label, non-inferiority trial conducted in Uganda also compared NECT to the standard eflornithine regimen. d-nb.info The primary endpoint was the cure rate at 18 months post-treatment. In the ITT and modified ITT populations, the cure rate was 90.9% for NECT and 88.9% for eflornithine. d-nb.info Non-inferiority of NECT was demonstrated in all populations analyzed. d-nb.info

NECT offers practical benefits compared to eflornithine monotherapy, including fewer intravenous infusions and a shorter treatment duration. dndi.org These advantages can simplify logistics and staffing at treatment centers, particularly in remote areas. dndi.org

Observational Studies and Real-World Evidence of Therapeutic Effectiveness

Observational studies and real-world evidence have provided additional support for the effectiveness of this compound, particularly in the treatment of Chagas disease. This compound has been used for over 50 years to treat Chagas disease, a neglected tropical disease caused by the parasite Trypanosoma cruzi. researchgate.netresearchgate.net

A retrospective cohort study analyzed data from patients treated with this compound for Chagas disease between 1980 and 2019. nih.govplos.org This study included children, with a significant proportion having congenitally transmitted infections. nih.gov The CHICO study, a prospective, historically controlled study, evaluated the efficacy and safety of this compound in pediatric patients with Chagas disease. nih.gov The study confirmed the efficacy of a 60-day this compound treatment regimen compared to historical placebo treatment at 12 months. nih.govplos.org Serological response, defined as seronegative conversion or seroreduction, was observed in 32.9% of treated patients in the 60-day regimen at 12 months. nih.govplos.org At the end of a 4-year follow-up, seronegative conversion was observed in 8.12% and 8.16% of patients in the 60-day and 30-day regimens, respectively. nih.gov Exploratory analysis suggested that the highest rate of seronegative conversion occurred in the youngest age group (2 years or younger). nih.gov

An observational comparative study in Argentina reviewed long-term follow-up data from adults with chronic Chagas disease diagnosed between 1967 and 1980. researchgate.net The study compared outcomes in patients treated with this compound versus untreated patients. researchgate.net Accounting for potential confounders, patients treated with this compound were estimated to be at least twice as likely to achieve negative seroconversion compared to untreated patients. researchgate.net

Research on this compound Exposure During Pregnancy and Associated Outcomes

Research on this compound exposure during pregnancy and its associated outcomes is an area of ongoing investigation. While animal studies have indicated that this compound may cause fetal harm, there is insufficient data from human pregnancies to definitively inform the drug-related risk. drugs.com

Published data from case-control and observational studies on chronic Chagas disease during pregnancy have yielded inconsistent results regarding the risk of pregnancy loss, prematurity, and neonatal mortality in pregnant women with the disease. drugs.com Some studies have shown an increased risk of these outcomes, while others have not observed them. drugs.com

Due to the potential for embryofetal toxicity suggested by animal studies and the inconsistent results from human observational data, treatment of chronic Chagas disease with this compound is generally not recommended during pregnancy. drugs.com However, the underlying condition of the mother should also be considered. drugs.com

An observational pregnancy safety study is currently planned to collect data on the safety of this compound use in pregnant women with Chagas disease and the impact on their babies. clinicaltrial.be This study aims to gather information on birth defects, pregnancy outcomes (such as live birth, preterm birth, stillbirth, miscarriage, or abortion), and certain health problems in the child up to 12 months of age. clinicaltrial.be

Research has also investigated this compound exposure through breast milk during maternal treatment for Chagas disease. A study found that the presence of this compound in breast milk is limited, and breastfed infants had normal clinical evaluations with no observable adverse events. plos.orgnih.gov The median relative infant dose through breast milk was estimated to be low. plos.org These findings suggest that maternal this compound treatment during breastfeeding is unlikely to lead to clinically relevant exposures in breastfed infants. plos.orgnih.gov

Pharmacokinetics and Biotransformation Research

Absorption and Distribution Studies

Following oral administration, nifurtimox is absorbed through the gastrointestinal tract and distributed via the bloodstream to various tissues. patsnap.com Animal studies in rats and dogs have shown that this compound is 80-90% orally bioavailable, with maximum plasma concentrations typically occurring within 3 hours. fda.gov this compound exhibits low plasma protein binding, ranging from 28% to 43% across different species, including humans, and is primarily bound to albumin. fda.govdrugbank.com Mass balance studies in rats have demonstrated extensive tissue distribution, with the highest concentrations of radioactivity observed in the kidneys and liver, followed by the lung, adrenal and thyroid glands, testes, brain, and spinal cord. fda.gov

Data on this compound Absorption and Distribution:

| Parameter | Value (Species) | Source |

| Oral Bioavailability | 80-90% (Rats, Dogs) | fda.gov |

| Tmax | ≤ 3 hours (Rats, Dogs) | fda.gov |

| Plasma Protein Binding | 28-43% (Rat, Dog, Mouse, Monkey, Human) | fda.gov |

| Primary Binding Protein | Albumin | drugbank.com |

| Highest Tissue Distribution | Kidneys, Liver (Rats) | fda.gov |

Blood-Brain Barrier Penetration Research

This compound has been shown to cross the blood-brain barrier (BBB). drugbank.comnih.gov Studies using in situ brain/choroid plexus perfusion techniques in healthy and trypanosome-infected mice have revealed that this compound can cross both the healthy and infected blood-brain and blood-cerebrospinal fluid (CSF) barriers. nih.govdrugbank.comnih.gov The loss of barrier integrity associated with trypanosome infection did not significantly alter the distribution of radiolabeled this compound, suggesting that there is not an effective paracellular barrier for its entry into the central nervous system (CNS). nih.govdrugbank.comnih.gov Research indicates that this compound is not a substrate for the efflux transporter P-glycoprotein, which is expressed on the luminal membrane of the BBB. nih.govdrugbank.comresearchgate.netnih.gov However, studies have provided evidence of this compound interaction with transporters at both the blood-brain and blood-CSF barriers, as shown by cross-competition studies with other antitrypanosomal agents. nih.govdrugbank.comresearchgate.net

Placental Transfer Investigations

This compound is known to cross the placenta. drugbank.comdrugs.com Animal studies in pregnant mice, rats, and rabbits have shown that this compound administration during organogenesis was associated with various effects, including reduced fetal body weights in mice and rats, and abortions and reduced numbers of live fetuses in rabbits at doses approximately equivalent to or twice the maximum recommended human dose based on surface area comparison. drugs.com There is limited controlled data on this compound use in human pregnancy, though published observational studies on chronic Chagas disease during pregnancy have shown inconsistent results regarding risks of pregnancy loss, prematurity, and neonatal mortality. drugs.com An observational study is currently investigating data from women with Chagas disease who have taken or will take this compound during pregnancy and the impact on their babies. bayer.com

Metabolic Pathways and Metabolite Characterization

This compound undergoes extensive metabolism, primarily mediated by nitroreductase enzymes. plos.orgfda.govdrugbank.com Metabolism in liver microsomes via CYP450 enzymatic activity appears to be limited. fda.gov In vivo biotransformation of this compound can yield more than 30 metabolites, with molecular structures provisionally identified for the majority. plos.org Analysis of urine from rats dosed with radiolabeled this compound identified at least 30 radiolabeled products, although most were in trace amounts. nih.gov Leveraging this information, 18 products were identified in urine from participants in a Phase 1 clinical trial at levels sufficient for structural proposal based on high-resolution mass spectrometry fragmentation patterns. nih.gov Six predominant metabolites (M-1 to M-6) have been identified in urine and plasma. nih.gov Of these, M-4 and M-6 are the only metabolites that have shown relevant plasma exposure levels in humans, exceeding or approaching the guideline threshold of 10% of total exposure. researchgate.netplos.orgresearchgate.net

Data on this compound Metabolites:

| Metabolite | Relevance in Human Plasma | Proposed Formation Mechanism | Source |

| M-4 | Relevant exposure | Cysteine conjugate, likely via nucleophilic attack | drugbank.comresearchgate.netplos.orgresearchgate.netresearchgate.net |

| M-6 | Relevant exposure | Likely formed by hydrolytic cleavage of the hydrazone moiety | drugbank.comresearchgate.netplos.orgresearchgate.net |

| M-1 to M-3, M-5 | Predominant in urine/plasma (less relevant exposure) | Reduction of nitro or hydrazone moiety, rearrangement | nih.govacs.org |

| Other minor metabolites | Trace amounts | Various pathways | drugbank.comnih.gov |

Enzymatic Reduction Pathways and Key Metabolites

This compound is largely metabolized via nitroreductase enzymes. drugbank.com The mechanism of action is believed to involve the activation of nitroreductase enzymes, which produce reactive metabolites. patsnap.comdrugbank.com In Trypanosoma cruzi, the parasite causing Chagas disease, this reduction process by cellular nitroreductases leads to the formation of nitro radicals, reactive oxygen species (ROS), and other cytotoxic intermediates. patsnap.com A key enzyme in this process in trypanosomes is the type I nitroreductase, which can reduce the nitrofuran moiety of this compound even in the presence of oxygen. acs.org This reductive activation by trypanosomal type I nitroreductases can generate an unsaturated open-chain nitrile metabolite. nih.gov This metabolite has been shown to inhibit both parasite and mammalian cell growth at equivalent concentrations, suggesting that the selectivity of this compound against T. brucei may be due to the expression of a parasite-encoded type I nitroreductase. nih.gov Reduction of the nitro moiety and rearrangement leads to a variety of metabolites, including M-1. researchgate.netacs.org The formation of M-1, one of the more abundant reductive metabolites, involves reduction, ring opening, and rearrangement with the loss of a nitro group. acs.org Pure human P450 reductase has also been shown to nitroreduce this compound and produce nitrite (B80452) under anaerobic conditions. conicet.gov.ar

Non-Enzymatic Degradation Mechanisms

While enzymatic metabolism is a primary pathway for this compound, non-enzymatic degradation mechanisms also contribute to its transformation. The lability of this compound under reducing conditions has been demonstrated by its conversion to metabolites like M-1, M-2, M-3, and M-6 upon incubation with stannous chloride (in vitro). acs.org This suggests that reduction of the hydrazone or nitrofuran moiety can occur even without direct enzymatic involvement. acs.org

Role of Nucleophilic Reactions with Thiol-Containing Compounds

Another significant metabolic pathway involves direct interaction with thiol-containing nucleophiles. researchgate.netacs.org This interaction appears to occur most likely at the furan (B31954) 2-position, leading to rearranged conjugation products, often with thiol-containing reaction partners. researchgate.net Metabolite M-4, a cysteine conjugate of this compound, is an example of a metabolite generated through this mechanism. drugbank.comresearchgate.netacs.org M-4 was identified after incubating this compound with hepatocyte suspensions, resulting from a reaction with cysteine. researchgate.net The reaction of this compound with thiol-containing nucleophiles, such as cysteine and glutathione (B108866), has been demonstrated in vitro, confirming its susceptibility to such reactions. researchgate.netacs.org Nitroheterocyclic agents like this compound produce hydroxyl radicals, which can react with thiol groups. researchgate.net Studies have shown that treatment with this compound can lead to a decrease in levels of thiol-containing compounds like trypanothione (B104310) and glutathione in parasites, potentially contributing to oxidative stress. researchgate.netplos.org The electrophilic metabolites of this compound are thought to react with the thiol groups of proteins like metallothioneins, potentially causing a decrease in their levels. researchgate.net

Excretion Routes and Mass Balance Studies

Research into the excretion of this compound indicates that the parent drug is minimally excreted unchanged, with the majority of the dose eliminated as metabolites. Studies using radiolabeled this compound in rats have shown that almost all of the administered radioactivity is rapidly excreted, highlighting the extensive metabolism of the compound. researchgate.netacs.org

In rats, orally administered [14C]-nifurtimox was largely excreted within 24 hours, with nearly complete excretion (92.4% of the dose) within 120 hours. nih.gov Excretion occurred in approximately equal amounts via the renal (48.6% of dose) and fecal (43.8% of dose) routes following oral administration. nih.gov Only trace amounts of unchanged this compound were detected in excreta from rats, likely due to its instability. researchgate.netnih.gov

Studies in humans have also shown that a significant portion of the administered dose is recovered in urine as metabolites. Following administration of this compound, approximately 44% of the dose was recovered in urine as metabolites in the fed state, compared to about 27% in the fasted state. drugbank.comascpt.org This suggests that food intake influences the extent of urinary excretion of metabolites. While urinary excretion of metabolites has been quantified, detailed mass balance studies evaluating fecal and biliary excretion in humans have not been extensively reported. drugbank.comascpt.org However, based on animal studies, it is likely that both urine and feces are the main excretion routes in humans. plos.orgnih.gov

Despite the extensive metabolism, mass balance studies in bile duct cannulated rats following intravenous administration of [14C]-nifurtimox showed that approximately 49.6% of the dose was excreted in urine and 17.7% in bile within 24 hours. nih.gov An additional 6.9% was secreted directly into the gut. nih.gov The total recovery of radioactivity in these studies was high, indicating that the excretion routes were well-accounted for. nih.gov

The complex metabolic profile of this compound results in the excretion of numerous metabolites. In rat urine, over 30 radiolabeled products were detected after oral administration of [14C]-nifurtimox, although most were in trace amounts. acs.orgnih.gov In humans, approximately 20 metabolites have been identified in plasma and/or urine. fda.gov The most abundant metabolites detected in human plasma are M-4 and M-6. nih.govplos.orgnih.gov

Data on Excretion of Radiolabeled this compound in Rats:

| Route of Excretion | % of Oral Dose (within 120h) | % of IV Dose (within 24h) |

| Urine | 48.6% | 49.6% |

| Feces | 43.8% | - |

| Bile | - | 17.7% |

| Gastrointestinal Tract | - | 4.5% |

| Total Recovery (including residues/cage wash) | 97.3% | 94.2% |

Data on Urinary Recovery of this compound Metabolites in Humans:

| Condition | % of Administered Dose Recovered in Urine (as metabolites) |

| Fed | ~44% |

| Fasted | ~27% |

Pharmacokinetic Modeling and Simulation Methodologies

Pharmacokinetic modeling and simulation methodologies have been applied to better understand the disposition of this compound and predict its behavior under various conditions. Non-linear mixed-effects modeling (NONMEM) has been utilized in pharmacokinetic analyses of this compound, particularly in the context of pooled data from individual participants. e-lactancia.orgiddo.org This approach allows for the characterization of population pharmacokinetic parameters and their variability. iddo.org

Population pharmacokinetic (popPK) modeling has been employed to characterize the pharmacometric properties of this compound. iddo.org Such models can be used to simulate plasma concentration-time profiles for different dosing regimens. plos.org Model evaluation typically involves graphical and statistical methods, including visual predictive checks (VPC) and bootstrap resampling techniques to assess model stability and robustness. iddo.orggu.se

Physiologically based pharmacokinetic (PBPK) modeling is another methodology that shows promise in predicting drug behavior, including potential exposure in specific populations. fda.govresearchgate.net While the development of a comprehensive PBPK model for this compound requires specific input parameters like tissue-to-plasma concentration ratios, which can be challenging to determine experimentally, PBPK models offer the possibility of scaling up and predicting human pharmacokinetics. gu.se

Studies have utilized population PK modeling to assess the impact of factors like food on this compound absorption. scispace.com A population PK model was established to describe the highly variable, multiple-peak absorption phase and the less variable disposition phase of this compound exposure in adult patients with chronic Chagas disease. scispace.com This model incorporated two parallel transit compartment absorption model (TCAM) components to characterize the absorption process, noting that food affected the amount absorbed via these components. scispace.com

Population pharmacokinetic modeling has also been applied to pediatric patients to evaluate exposure based on age and body weight-based dosing scenarios. researchgate.net These models can predict steady-state exposure based on single-dose simulations, assuming linear pharmacokinetics over time. researchgate.net

Pharmacokinetic modeling and simulation methodologies provide valuable tools for expanding the understanding of this compound disposition, evaluating the impact of various factors on exposure, and informing dosing strategies, particularly in diverse patient populations.

Drug Resistance Mechanisms and Management Strategies

Molecular Basis of Nifurtimox Resistance in Trypanosomes

Resistance to this compound in trypanosomes is primarily linked to alterations in the parasite's ability to metabolize the drug. As a prodrug, this compound requires reductive activation to exert its cytotoxic effects. This activation is largely carried out by a specific enzyme within the parasite.

Role of Nitroreductase Down-regulation or Loss of Function

The primary mechanism of resistance to this compound in Trypanosoma cruzi and Trypanosoma brucei involves the reduced function or down-regulation of a bacterial-like, NADH-dependent, type I nitroreductase (NTR) oup.comnih.govresearchgate.netnih.gov. This enzyme is crucial for the reductive activation of this compound, converting it into cytotoxic metabolites oup.comnih.govcambridge.org. A decrease in NTR activity leads to a reduced production of these toxic compounds, thereby conferring resistance to the parasite nih.govplos.org.

Studies have shown that laboratory-generated this compound-resistant clones of T. cruzi are associated with a loss of NTR activity oup.com. Similarly, in T. brucei, NTR is confirmed as a key resistance determinant oup.com. Reduced expression of NTR results in drug resistance nih.gov.

Gene Deletion and Gene Expression Modulation Studies

Genetic studies have provided strong evidence for the role of NTR in this compound resistance. In T. cruzi, loss of a single copy of the gene encoding TcNTR (the T. cruzi nitroreductase) through in vitro drug selection or targeted gene deletion is sufficient to cause significant cross-resistance to a range of nitroheterocyclic drugs, including this compound nih.govresearchgate.netnih.govcapes.gov.br. This hemizygosity for the NTR gene is a common feature in cross-resistant parasites redalyc.org.

In T. brucei, selection for this compound resistance in bloodstream forms has revealed that resistant clones can lose a significant portion of a chromosome containing the NTR gene, leading to hemizygosity oup.com. Other resistant lines retained both copies of NTR but showed decreased NTR transcription oup.com. A single knockout of the NTR gene in T. brucei resulted in decreased sensitivity to this compound oup.com. Overexpression and knockout studies have further supported the pivotal role of NTR in nitro drug bioactivation and resistance oup.com.

Gene expression modulation studies, such as RNA interference (RNAi) screens in T. brucei, have also identified TbNTR (the T. brucei nitroreductase) as a major candidate gene associated with this compound resistance through loss-of-function mechanisms redalyc.org.

Identification of Other Contributing Genetic Factors

While NTR plays a central role, evidence suggests that other mechanisms independent of TcNTR can also contribute to this compound resistance, particularly in natural populations of T. cruzi where resistance is not always linked to mutations in TcNTR redalyc.org.

In T. brucei, while loss of one copy of the NTR gene confers some level of resistance, resistant parasites typically exhibit higher levels of resistance, suggesting the involvement of additional factors oup.com. Whole-genome sequencing of resistant clones has revealed that in addition to losing a portion of the chromosome containing NTR, other genes are also affected, potentially contributing to the resistance phenotype oup.com. Further research is required to fully identify these additional contributing genetic factors oup.com.

Cross-Resistance Patterns with Other Nitroheterocyclic Compounds

A significant consequence of NTR-mediated resistance is the observation of cross-resistance between this compound and other nitroheterocyclic compounds that are also activated by this enzyme. Studies have consistently shown that this compound-resistant trypanosomes are cross-resistant to benznidazole (B1666585), another frontline drug for Chagas disease, as both are activated by the same type I NTR nih.govresearchgate.netnih.govcambridge.orgcapes.gov.brredalyc.org.

In T. brucei, this compound-resistant parasites have demonstrated cross-resistance to fexinidazole (B1672616), a nitroimidazole currently used for HAT treatment, both in vitro and in vivo oup.comnih.gov. This reciprocal cross-resistance between this compound and fexinidazole has important implications for treatment strategies nih.gov.

The extent of cross-resistance can vary. For instance, T. brucei selected for resistance to this compound showed approximately 6-fold resistance to this compound and around 11-fold resistance to fexinidazole in one study oup.com. Conversely, fexinidazole-resistant lines were about 10-fold more resistant to this compound nih.gov.

Table 1: Cross-Resistance in Trypanosoma brucei Resistant Clones

| Resistant Clone | Fold Resistance to this compound (vs WT) | Fold Resistance to Fexinidazole (vs WT) |

| NfxR1 | ~6 | ~11 |

| NfxR2 | ~6 | ~11 |

| FxR (example) | ~10 | ~20 |

Note: Data are approximate based on reported fold resistance values in selected studies oup.comnih.gov. WT = Wild Type.

Research into Strategies to Overcome or Mitigate Resistance

Given the challenge of drug resistance, research efforts are directed towards developing strategies to maintain the effectiveness of this compound and other nitroheterocyclic drugs.

Combination Therapy Approaches to Prevent Resistance Emergence

Combination therapy is a key strategy to prevent or delay the emergence of drug resistance. By using multiple drugs with different mechanisms of action, the likelihood of a parasite being simultaneously resistant to all components of the combination is reduced.

The this compound-eflornithine combination therapy (NECT) has become the treatment of choice for late-stage Trypanosoma brucei gambiense HAT oup.com. NECT, which combines oral this compound with eflornithine (B1671129) infusions, has shown high cure rates and is included on the WHO Essential Medicines List oup.com. The use of this compound in combination with eflornithine has been recommended and added to the WHO list of essential medicines plos.org. This combination allows for a significant reduction in the eflornithine dose and treatment duration frontiersin.org. While eflornithine resistance can emerge through the loss of a transporter gene (TbAAT6), the combination with this compound aims to improve efficacy and potentially mitigate the development of resistance to either drug when used alone plos.orgfrontiersin.org.

Research continues to explore other potential drug combinations that could be effective against resistant strains or help prevent the development of resistance to nitroheterocyclic compounds.

Exploration of Novel Drug Targets to Circumvent Existing Resistance Mechanisms

The emergence of resistance to this compound (Nfx) in Trypanosoma cruzi, the causative agent of Chagas disease, necessitates the exploration of novel drug targets to circumvent existing resistance mechanisms. While resistance is often linked to alterations in the parasite's type I nitroreductase (NTR-I), the enzyme responsible for activating Nfx, evidence suggests that NTR-I-independent mechanisms also contribute to resistance, highlighting the need for strategies targeting alternative pathways plos.orgnih.govredalyc.org. Research efforts are focused on identifying essential parasite proteins and processes that differ significantly from their host counterparts, offering potential targets for new, effective trypanocidal agents frontiersin.orgresearchgate.net.

Transcriptomic analyses comparing drug-sensitive and resistant T. cruzi strains have revealed differential regulation of genes involved in various cellular processes beyond NTR-I activity, including oxidative stress response, energy metabolism, membrane transport, DNA repair, and protein synthesis plos.org. These findings support the multigenic nature of resistance and suggest that targeting these alternative pathways could be a viable strategy to overcome resistance plos.orgredalyc.org.

Several categories of novel drug targets are currently under investigation:

Enzymes in Essential Metabolic Pathways: Targeting enzymes critical for parasite survival but absent or significantly different in humans is a key strategy. Examples include enzymes involved in atypical metabolic pathways such as the sterol biosynthesis pathway, which is distinct in trypanosomatids compared to mammals frontiersin.orgresearchgate.net.

Specific Parasite Proteins: Cruzipain, a major cysteine proteinase in T. cruzi, is considered a promising target due to its crucial role in parasite biology frontiersin.org. Inhibitors of cruzipain are being explored as potential therapeutic agents.

Antioxidant Defense Mechanisms: Given the potential role of oxidative stress in the mechanism of action of nitro drugs and the parasite's response to it, components of the parasite's specific antioxidant defense systems represent potential targets plos.orgfrontiersin.org. Overexpression of mitochondrial peroxiredoxin (MPX), which exhibits holdase activity, has been linked to this compound resistance, suggesting that inhibiting MPX or related pathways could restore sensitivity frontiersin.org.

Atypical Organelles and Structures: Targeting structures or organelles unique to the parasite could offer selective toxicity frontiersin.org.

Transport-Related Mechanisms: Altered expression or function of membrane transporters, including efflux pumps like ABC transporters, can contribute to drug resistance by reducing intracellular drug accumulation nih.gov. Inhibitors of these efflux pumps are being investigated as a strategy to restore sensitivity to existing drugs like this compound nih.gov.

Calcium Homeostasis: Disrupting the parasite's calcium homeostasis has also been explored as a potential therapeutic approach nih.gov.

N-myristoyl Transferase: This enzyme has been identified as a possibly appropriate target for therapeutic inhibition healthdisgroup.us.

Research approaches to identify and validate these novel targets include target-based drug design, phenotypic screening of compound libraries for anti-T. cruzi activity, and "-omics" studies (genomics, transcriptomics, proteomics, metabolomics) to understand the biological differences between sensitive and resistant parasites redalyc.orgresearchgate.neteurekaselect.com. While many studies show promising results in vitro, translating these findings into effective clinical treatments remains a significant challenge eurekaselect.com.

The exploration of novel drug targets is a critical component of the broader strategy to combat this compound resistance, alongside the investigation of combination therapies and the development of new drug formulations aimed at improving efficacy and overcoming pharmacokinetic limitations eurekaselect.comelsevier.esmdpi.com.

Here are some of the novel drug targets being explored to circumvent this compound resistance:

| Novel Drug Target Category | Specific Examples / Pathways | Rationale |

| Enzymes in Essential Metabolic Pathways | Sterol biosynthesis pathway enzymes | Distinct from human enzymes, crucial for parasite survival. frontiersin.orgresearchgate.net |

| Specific Parasite Proteins | Cruzipain (Cysteine proteinase) | Essential for parasite biology. frontiersin.org |

| Antioxidant Defense Mechanisms | Mitochondrial Peroxiredoxin (MPX) and related pathways | Involved in resistance; targeting could restore sensitivity. plos.orgfrontiersin.orgfrontiersin.org |

| Atypical Organelles and Structures | Unique parasite structures | Offers potential for selective toxicity. frontiersin.org |

| Transport-Related Mechanisms | Efflux pumps (e.g., ABC transporters) | Can reduce intracellular drug levels; inhibitors could overcome resistance. nih.gov |

| Calcium Homeostasis | Proteins involved in calcium regulation | Disrupting homeostasis can affect parasite viability. nih.gov |

| Other Enzymes | N-myristoyl transferase | Identified as a potential target for inhibition. healthdisgroup.us |

Adverse Event Research and Toxicity Mechanisms

Investigation into Gastrointestinal and Neurological Adverse Event Mechanisms

Gastrointestinal and neurological disturbances are among the most frequently reported adverse effects of nifurtimox nih.govlampit.com. While the precise mechanisms are not fully elucidated, the generation of reactive metabolites and oxidative stress are believed to play a role patsnap.compatsnap.com. Long-term use of this compound has been associated with an increased incidence of these effects wikipedia.orgportico.org. Common gastrointestinal adverse reactions include vomiting, abdominal pain, decreased appetite, and nausea nih.govlampit.com. Neurological effects can include headache, dizziness, insomnia, irritability, disorientation, and in rare cases, polyneuropathy, paresthesia, and peripheral neuritis nih.govwikipedia.org. Patients with a history of brain injury, seizures, psychiatric disease, or serious behavioral alterations may experience a worsening of their conditions while receiving this compound medicinenet.comlampit.comdrugs.com.

Research on Potential for Genotoxicity and Carcinogenicity in Preclinical Models

Studies have investigated the potential of this compound to induce genotoxicity and carcinogenicity in preclinical models nih.govlampit.com. This compound is considered to be genotoxic based on the weight of evidence from various in vitro and in vivo studies lampit.comfda.gov. It has shown positive results in Ames assays, inducing dose-dependent increases in mutants with and without S9 activation fda.gov. In vitro micronucleus assays have indicated that this compound is clastogenic in human lymphocytes fda.gov. In vivo studies in mice have also shown positive results for clastogenesis in micronucleus and sister chromatid exchange assays fda.gov. A study in pediatric patients with Chagas disease demonstrated a 13-fold increase in chromosomal aberrations lampit.combinasss.sa.crfda.gov.

Carcinogenicity has been observed in mice and rats treated chronically with nitrofuran agents structurally similar to this compound lampit.combinasss.sa.crfda.gov. While similar data have not been specifically reported for this compound in some contexts lampit.comfda.gov, other preclinical research has assessed its chronic toxicity and carcinogenicity nih.gov. An accelerated cancer bioassay in Wistar rats investigated this compound's potential initiating activity in organs like the liver, kidneys, urinary bladder, and mammary gland nih.gov. In this specific study, this compound, when given alone or followed by promoters, did not demonstrate chronic toxicity or carcinogenicity, and showed no neoplastic initiating activity in the studied organs nih.gov. However, it is not definitively known whether this compound is associated with carcinogenicity in humans lampit.combinasss.sa.crfda.gov.

Embryo-fetal Toxicity Research and Clinical Implications

Research in animal models has indicated that this compound can cause embryo-fetal toxicity lampit.comfda.govfda.govoup.com. Studies in pregnant mice, rats, and rabbits during organogenesis have shown associations with reduced fetal body weights in rodents and abortions, fetal death, and smaller litter sizes in rabbits at doses approximately equivalent to and 2 times the maximum recommended human dose lampit.comfda.govoup.com. Fetal malformations, specifically an increased incidence of a skeletal malformation (fusion of caudal vertebral bodies), were observed in rabbits at doses lower than the maximum recommended human dose drugs.comfda.govoup.com.

Based on these animal findings, this compound may cause fetal harm when administered to a pregnant woman fda.govfda.govoup.com. Due to the potential risk, pregnancy testing is recommended for females of reproductive potential prior to initiating treatment binasss.sa.crfda.gov. Effective contraception is advised for females of reproductive potential during treatment and for a period after the final dose binasss.sa.crfda.govoup.com. Similarly, due to the potential for genotoxicity, male patients with female partners of reproductive potential are advised to use condoms during treatment and for a period after the final dose binasss.sa.croup.com. While published postmarketing reports on this compound use during pregnancy are insufficient to definitively inform a drug-associated risk of birth defects and miscarriage, there are known risks to the fetus associated with Chagas disease itself fda.govfda.govoup.com. Treatment of chronic Chagas disease during pregnancy is generally not recommended due to the risk of embryofetal toxicity from this compound binasss.sa.croup.com.

Mechanistic and Clinical Studies of Hepatotoxicity

The mechanism by which this compound might cause liver injury is not fully understood nih.gov. This compound is a prodrug that is activated to a reactive metabolite by parasites, but this activation is less significant in human cells nih.gov. While this compound has many adverse effects that can limit therapy, clinically apparent liver injury has not been frequently associated with its use in recommended regimens for Chagas disease nih.gov. Multiple prospective controlled trials have not shown associations with elevations in aminotransferase or bilirubin (B190676) levels or instances of clinically apparent liver injury nih.gov. Since the approval of this compound for American trypanosomiasis, there have been no individual reports of liver injury associated with its use nih.gov. The likelihood score for this compound being a cause of clinically apparent liver injury when used for Chagas disease is considered low nih.gov.

Understanding Hypersensitivity Reactions: Underlying Mechanisms

Cases of hypersensitivity reactions have been reported in patients receiving this compound medicinenet.comdrugs.combinasss.sa.crfda.gov. These reactions could be directly induced by this compound or triggered by an immune response related to the underlying Chagas disease during treatment medicinenet.comdrugs.combinasss.sa.crfda.gov. Hypersensitivity reactions can manifest with symptoms such as hypotension, angioedema (including laryngeal or facial edema), dyspnea, pruritus, rash, or other severe skin reactions medicinenet.comdrugs.combinasss.sa.crfda.gov.

Impact of this compound on Specific Organ System Function: Research Insights (e.g., Liver Enzymes)

Research insights into the impact of this compound on specific organ system function include observations related to liver enzymes. As mentioned previously, multiple prospective controlled trials have not associated this compound therapy with elevations in aminotransferase or bilirubin levels nih.gov. This suggests that, at recommended doses for Chagas disease, this compound does not commonly lead to significant alterations in standard liver enzyme markers indicative of overt liver injury nih.gov.

Here is a summary of some preclinical findings regarding this compound toxicity:

| Species | Study Type | Key Findings | Source |